molecular formula C20H20N6O B10918801 1-ethyl-N-(1-ethyl-1H-pyrazol-3-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-ethyl-N-(1-ethyl-1H-pyrazol-3-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10918801
M. Wt: 360.4 g/mol
InChI Key: MNJUIIMKZXQWPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ETHYL-N~4~-(1-ETHYL-1H-PYRAZOL-3-YL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that features a pyrazole and pyridine ring system

Preparation Methods

The synthesis of 1-ETHYL-N~4~-(1-ETHYL-1H-PYRAZOL-3-YL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing high-throughput techniques and advanced purification methods.

Chemical Reactions Analysis

1-ETHYL-N~4~-(1-ETHYL-1H-PYRAZOL-3-YL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

1-ETHYL-N~4~-(1-ETHYL-1H-PYRAZOL-3-YL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ETHYL-N~4~-(1-ETHYL-1H-PYRAZOL-3-YL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through various pathways. For instance, it can inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites .

Comparison with Similar Compounds

1-ETHYL-N~4~-(1-ETHYL-1H-PYRAZOL-3-YL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H20N6O

Molecular Weight

360.4 g/mol

IUPAC Name

1-ethyl-N-(1-ethylpyrazol-3-yl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H20N6O/c1-3-25-11-10-18(24-25)23-20(27)15-12-17(14-8-6-5-7-9-14)22-19-16(15)13-21-26(19)4-2/h5-13H,3-4H2,1-2H3,(H,23,24,27)

InChI Key

MNJUIIMKZXQWPW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)NC(=O)C2=CC(=NC3=C2C=NN3CC)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.